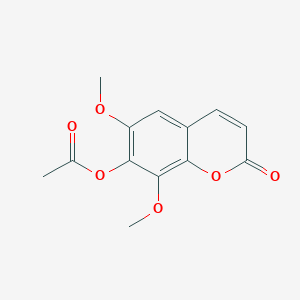![molecular formula C11H22O4S B14589551 Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate CAS No. 61546-43-8](/img/structure/B14589551.png)
Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a sulfanyl group, which adds unique properties compared to other esters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate typically involves the esterification of 3-mercaptopropanoic acid with 2,2-diethoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethoxy groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the ester group.
Substitution: Alkyl halides and aryl halides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanol.
Substitution: Various substituted ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoates.
Applications De Recherche Scientifique
Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate involves its interaction with specific molecular targets. The sulfanyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may have biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Ethyl propanoate: Similar structure but lacks the sulfanyl group.
Uniqueness
Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties compared to other esters. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
61546-43-8 |
|---|---|
Formule moléculaire |
C11H22O4S |
Poids moléculaire |
250.36 g/mol |
Nom IUPAC |
ethyl 3-(2,2-diethoxyethylsulfanyl)propanoate |
InChI |
InChI=1S/C11H22O4S/c1-4-13-10(12)7-8-16-9-11(14-5-2)15-6-3/h11H,4-9H2,1-3H3 |
Clé InChI |
ZZVBZIUPOZYAOI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CSCCC(=O)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14589469.png)
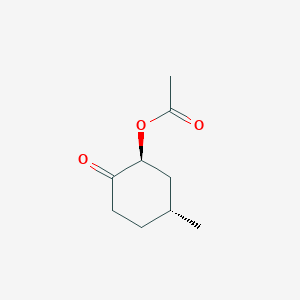


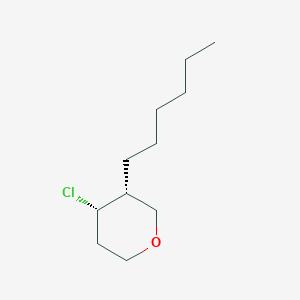


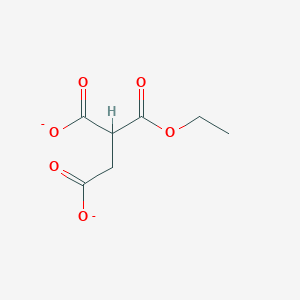
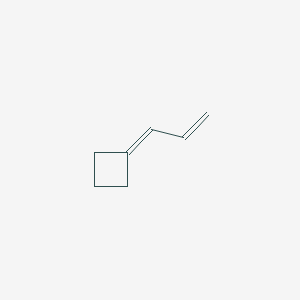
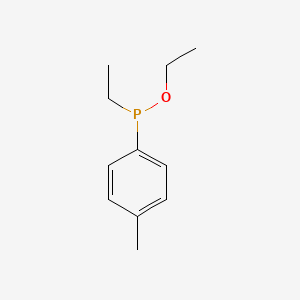
![3-[3-(2,5-Dioxopyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14589521.png)
